molecular formula C23H23ClN2O4S B2975258 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-chloro-2-methoxy-N-methylbenzene-1-sulfonamide CAS No. 692271-50-4

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-chloro-2-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B2975258
CAS No.: 692271-50-4
M. Wt: 458.96
InChI Key: WVSBYLVMWUVZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a carbazole core substituted with a 2-hydroxypropyl chain, a sulfonamide group, and a 5-chloro-2-methoxy-N-methylbenzene moiety. The carbazole scaffold is known for its pharmacological versatility, including roles in circadian rhythm modulation and enzyme inhibition . The sulfonamide group enhances binding to biological targets via hydrogen bonding and hydrophobic interactions, while the chloro and methoxy substituents influence electronic properties and solubility.

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-5-chloro-2-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-25(31(28,29)23-13-16(24)11-12-22(23)30-2)14-17(27)15-26-20-9-5-3-7-18(20)19-8-4-6-10-21(19)26/h3-13,17,27H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSBYLVMWUVZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-chloro-2-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common route includes the reaction of 9H-carbazole with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with 5-chloro-2-methoxy-N-methylbenzenesulfonamide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-chloro-2-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-chloro-2-methoxy-N-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-chloro-2-methoxy-N-methylbenzene-1-sulfonamide exerts its effects is multifaceted. The carbazole moiety can interact with various molecular targets, including DNA and proteins, through π-π stacking and hydrogen bonding. These interactions can modulate biological pathways, leading to the observed therapeutic effects. Additionally, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

KL001 (N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide)

  • Structural Differences : KL001 replaces the 5-chloro-2-methoxy-N-methylbenzene group with a furan-2-ylmethyl substituent on the sulfonamide nitrogen.
  • Functional Impact :
    • KL001 interacts with cryptochrome (CRY) proteins, stabilizing them and lengthening circadian periods in vitro .
    • The furan group in KL001 may improve membrane permeability compared to the bulkier chloro-methoxybenzene group in the target compound.
  • Synthesis : Prepared via nucleophilic substitution of methanesulfonamide with furan-2-ylmethyl bromide under basic conditions, yielding 45–70% .

KL002 (N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-methanesulfonamide)

  • Structural Differences : Features a 2-iodophenyl group instead of the chloro-methoxybenzene moiety.
  • Compared to the target compound, KL002 may exhibit slower metabolic clearance due to the iodine’s steric and electronic effects.

Cyclosulfonamide Derivatives (e.g., 2-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)isothiazoline-1,1-dioxide)

  • Structural Differences : Replaces the benzene sulfonamide with an isothiazoline-1,1-dioxide ring.
  • Lower solubility compared to the linear sulfonamide in the target compound due to reduced polarity.

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Carbazole Sulfonamide Derivatives

Compound Name Molecular Weight Substituents on Sulfonamide Biological Target Melting Point (°C) Solubility (LogP)
Target Compound 473.94 5-Cl-2-OCH3-N-CH3-C6H3 CRY, Kinases N/A 3.2 (predicted)
KL001 425.49 Furan-2-ylmethyl CRY 168–170 2.8
KL002 547.36 2-Iodophenyl CRY, NPC1 N/A 4.1
5-Chloro-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide 382.82 Benzoxazolyl α-Glucosidase 240 2.5

Key Observations:

Substituent Effects :

  • Halogen vs. Heterocycles : Chlorine (target compound) and iodine (KL002) enhance hydrophobic binding, while furan (KL001) improves solubility and bioavailability.
  • Methoxy Groups : The 2-methoxy group in the target compound may reduce metabolic oxidation compared to unsubstituted analogues.

Biological Activity :

  • The target compound’s dual chloro-methoxy substitution may synergistically inhibit kinases (e.g., CKIδ, ERK2) and CRY proteins, unlike KL001’s singular CRY focus .
  • Benzoxazole derivatives (e.g., compound in ) show α-glucosidase inhibition, suggesting sulfonamide substituents dictate target specificity.

Biological Activity

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-chloro-2-methoxy-N-methylbenzene-1-sulfonamide, a carbazole derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes a carbazole moiety known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H25ClN2O4SC_{24}H_{25}ClN_{2}O_{4}S, with a molecular weight of approximately 473.0 g/mol. The compound features a sulfonamide group that may contribute to its biological activity through enzyme inhibition mechanisms.

Property Value
Molecular FormulaC24H25ClN2O4S
Molecular Weight473.0 g/mol
CAS Number881939-77-1
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes crucial for microbial growth and cancer cell proliferation.
  • Membrane Interaction : The carbazole moiety can increase membrane permeability, disrupting cellular integrity and leading to cell death in pathogens and cancer cells.
  • DNA Interaction : The compound may interact with DNA through π-π stacking and hydrogen bonding, affecting replication and transcription processes.

Antimicrobial Activity

Research has shown that carbazole derivatives exhibit significant antimicrobial properties. In particular, studies have highlighted the effectiveness of compounds similar to this compound against various bacterial strains:

  • Staphylococcus aureus : Demonstrated strong inhibition, indicating potential use in treating infections caused by this pathogen.
  • Escherichia coli : Showed moderate antibacterial activity, suggesting effectiveness against Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Some notable findings include:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that derivatives with similar structures can inhibit the growth of leukemia cell lines and solid tumors.
  • Induction of Apoptosis : Mechanistic studies reveal that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various carbazole derivatives, this compound was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
  • Anticancer Screening : A screening of several carbazole-based compounds revealed that those with structural similarities to this compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Q & A

Q. Q1. What spectroscopic methods are most effective for characterizing the structural integrity of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-chloro-2-methoxy-N-methylbenzene-1-sulfonamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the carbazole aromatic protons, methoxy group, and sulfonamide backbone.
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Validate purity and molecular weight, ensuring no byproducts from synthesis.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm1^{-1}) and hydroxyl groups.
  • X-ray Crystallography (if crystalline): Resolve stereochemistry at the 2-hydroxypropyl moiety .

Q. Q2. What are the key considerations in designing a synthesis protocol for this compound?

Methodological Answer:

  • Stepwise Functionalization: Prioritize sulfonamide formation before introducing the carbazole group to avoid steric hindrance.
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Protection-Deprotection Strategies: Protect the hydroxyl group during sulfonamide coupling to prevent side reactions.
  • Statistical Design of Experiments (DoE): Apply fractional factorial designs to optimize variables like temperature, reaction time, and catalyst loading, reducing trial-and-error approaches .

Advanced Research Questions

Q. Q3. How can computational methods like quantum chemical calculations be integrated with experimental data to optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for sulfonamide bond formation.
  • Feedback Loop: Combine computational predictions (e.g., activation energies) with experimental validation (e.g., HPLC yield measurements). Adjust calculations based on discrepancies to refine models.
  • Machine Learning (ML): Train ML algorithms on experimental datasets (e.g., reaction conditions vs. yields) to predict optimal synthetic routes .

Q. Q4. What strategies can resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies, controlling for variables like assay type (e.g., in vitro vs. in vivo) and cell line specificity.
  • Dose-Response Curves: Re-evaluate activity thresholds using standardized protocols (e.g., IC50_{50} values under consistent pH and temperature).
  • Mechanistic Studies: Employ knockout models or competitive binding assays to isolate target interactions from off-target effects .

Q. Q5. How can researchers assess the environmental fate of this compound, particularly its persistence in aquatic systems?

Methodological Answer:

  • Hydrolysis Studies: Conduct pH-dependent degradation experiments (e.g., 1–13) to identify breakdown products via LC-MS.
  • Photolytic Stability: Expose the compound to UV-Vis light (290–800 nm) and monitor degradation kinetics.
  • Biotic Degradation: Use OECD 301F tests with activated sludge to measure biodegradation rates under aerobic conditions .

Data-Driven Experimental Design

Q. Q6. What statistical approaches are recommended for optimizing purification processes of this compound?

Methodological Answer:

  • Response Surface Methodology (RSM): Design experiments to maximize yield and purity while minimizing solvent use. Example variables:

    VariableRangeResponse
    Column temperature20–60°CPurity (%)
    Mobile phase ratio70:30 to 90:10Yield (mg/mL)
  • Principal Component Analysis (PCA): Reduce dimensionality in datasets (e.g., solvent polarity, flow rate) to identify critical parameters .

Q. Q7. How can researchers validate the reproducibility of synthetic batches across different laboratories?

Methodological Answer:

  • Round-Robin Testing: Distribute standardized protocols (e.g., identical reagents, equipment specs) to multiple labs for parallel synthesis.
  • Interlab Statistical Analysis: Use ANOVA to compare yields, purity, and spectral data. Address outliers via root-cause analysis (e.g., humidity variations during crystallization) .

Mechanistic and Theoretical Investigations

Q. Q8. What advanced techniques are used to study the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon_{on}, koff_{off}) between the compound and immobilized targets.
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding over microsecond timescales to identify key interaction residues.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.